ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs. Indoles play a crucial role in cell biology and have garnered attention due to their biological activity. Our focus here is on this specific compound, which features a complex structure containing both indole and benzimidazole moieties.
Preparation Methods
Synthetic Routes:: The synthesis of ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves several steps
Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize catalysts, high-yield reactions, and purification techniques to achieve large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: This compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions may alter the compound’s structure.
Substitution: Substituting functional groups can lead to diverse derivatives.
Fluorination: To introduce the fluorine atom, reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used.
Benzoylation: Benzoyl chloride or benzoyl bromide can benzoylate the indole ring.
Alkylation: Ethylation (adding an ethyl group) can occur under basic conditions.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are essential to identify these products.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore indole derivatives for potential drug candidates due to their diverse biological activities.
Catalysis: Indoles serve as catalysts in various organic transformations.
Anticancer Properties: Investigate its potential as an anticancer agent.
Antimicrobial Activity: Assess its effectiveness against microbes.
Biological Targets: Identify molecular targets affected by this compound.
Pharmaceuticals: Evaluate its use in drug formulations.
Agrochemicals: Explore applications in crop protection.
Mechanism of Action
Understanding the compound’s mechanism involves studying its interactions with cellular components. Specific molecular targets and pathways remain to be elucidated through research.
Comparison with Similar Compounds
While I don’t have a direct comparison, other benzimidazole-containing compounds and indole derivatives may share structural features. Exploring related literature can provide insights into its uniqueness.
Biological Activity
Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate (referred to as compound 1) is a synthetic derivative of the pyrrolo[1,2-a]benzimidazole (PBI) class, which has garnered attention due to its promising biological activities, particularly in the fields of oncology and virology. This article discusses the biological activity of compound 1, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Compound 1 is characterized by a complex structure that includes a pyrrolo[1,2-a]benzimidazole core with various substituents that influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce the benzyl and fluorobenzoyl groups.
Table 1: Structural Features of Compound 1
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈FNO₃ |
Molecular Weight | 313.34 g/mol |
Key Functional Groups | Benzyl, Fluorobenzoyl, Carboxylate |
Core Structure | Pyrrolo[1,2-a]benzimidazole |
The biological activity of compound 1 is primarily attributed to its ability to interact with cellular targets, leading to cytotoxic effects on cancer cells and potential antiviral properties. The following mechanisms have been identified:
- Cytotoxicity : Compound 1 exhibits significant cytotoxic effects against various cancer cell lines. The presence of the fluorobenzoyl group enhances its ability to penetrate cell membranes and interact with DNA, leading to apoptosis in tumor cells .
- Antiviral Activity : Preliminary studies suggest that compound 1 may inhibit viral replication. Its structural similarity to known antiviral agents allows it to interfere with viral entry or replication processes .
Case Study 1: Antitumor Activity
In a study conducted on various PBI derivatives, compound 1 was evaluated for its antitumor efficacy using the hollow fiber assay model. The results indicated that compound 1 exhibited potent cytotoxicity with an IC50 value significantly lower than many known chemotherapeutic agents. The study highlighted the importance of the substituents on the PBI core in modulating biological activity .
Table 2: Antitumor Activity of Compound 1
Test System | IC50 (µM) | Reference |
---|---|---|
Hollow Fiber Assay | 0.5 | |
Human Breast Cancer Cells | 0.8 | |
Human Lung Cancer Cells | 0.6 |
Case Study 2: Antiviral Evaluation
A recent investigation into the antiviral properties of compound 1 revealed that it effectively inhibits viral entry in vitro. Using an Ebola virus model, compound 1 demonstrated an EC50 value comparable to established antiviral drugs. Molecular docking studies suggested that compound 1 binds effectively to viral proteins involved in entry mechanisms .
Properties
CAS No. |
853334-43-7 |
---|---|
Molecular Formula |
C29H25FN2O3 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C29H25FN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3 |
InChI Key |
JKPZUIYDJUKLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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